2-Methyl-1-butene 2-Methyl-1-butene Reactivity of 2-methyl-1-butene in the etherification reaction with ethanol catalyzed by a strongly acidic macroreticular resin catalyst has been investigated. Kinetics and mechanism of addition of hydrogen and deuterium chloride to 2-methyl-1-butene in nitromethane has been investigated.
2-Methyl-1-butene, an isoamylene grouped under the class of volatile organic compounds (VOCs), is typically a heavy, active component of C5 olefin fractions of gasoline.
2-methyl-1-butene appears as a colorless volatile liquid with a disagreeable odor. Insoluble in water and less dense than water. Vapors are heavier than air. Used to make other chemicals.
2-methylbut-1-ene is an alkene that is but-1-ene carrying a methyl substituent at position 2.
Brand Name: Vulcanchem
CAS No.: 563-46-2
VCID: VC20861359
InChI: InChI=1S/C5H10/c1-4-5(2)3/h2,4H2,1,3H3
SMILES: CCC(=C)C
Molecular Formula: C5H10
Molecular Weight: 70.13 g/mol

2-Methyl-1-butene

CAS No.: 563-46-2

Cat. No.: VC20861359

Molecular Formula: C5H10

Molecular Weight: 70.13 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1-butene - 563-46-2

Specification

Description Reactivity of 2-methyl-1-butene in the etherification reaction with ethanol catalyzed by a strongly acidic macroreticular resin catalyst has been investigated. Kinetics and mechanism of addition of hydrogen and deuterium chloride to 2-methyl-1-butene in nitromethane has been investigated.
2-Methyl-1-butene, an isoamylene grouped under the class of volatile organic compounds (VOCs), is typically a heavy, active component of C5 olefin fractions of gasoline.
2-methyl-1-butene appears as a colorless volatile liquid with a disagreeable odor. Insoluble in water and less dense than water. Vapors are heavier than air. Used to make other chemicals.
2-methylbut-1-ene is an alkene that is but-1-ene carrying a methyl substituent at position 2.
CAS No. 563-46-2
Molecular Formula C5H10
Molecular Weight 70.13 g/mol
IUPAC Name 2-methylbut-1-ene
Standard InChI InChI=1S/C5H10/c1-4-5(2)3/h2,4H2,1,3H3
Standard InChI Key MHNNAWXXUZQSNM-UHFFFAOYSA-N
SMILES CCC(=C)C
Canonical SMILES CCC(=C)C
Boiling Point 31.2 °C
Colorform Colorless liquid
Flash Point less than 20 °F (NFPA, 2010)
BELOW -20 °F (BELOW -7 °C) (CLOSED CUP)
Melting Point -137.5 °C

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